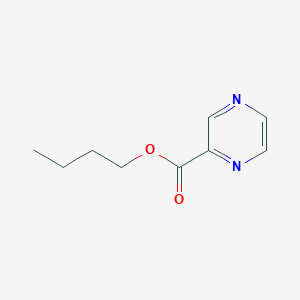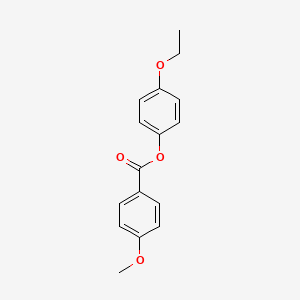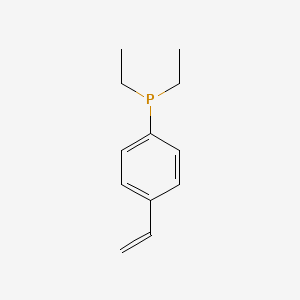
Histidine, 4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histidine, 4-nitro- is a derivative of the essential amino acid histidine It features a nitro group (-NO2) attached to the imidazole ring of histidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Histidine, 4-nitro- typically involves nitration of histidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the histidine molecule.
Industrial Production Methods
Industrial production of Histidine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Histidine, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
Histidine, 4-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Histidine, 4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The imidazole ring of histidine can also act as a proton shuttle, facilitating proton transfer reactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Histidine, 4-nitro- can be compared with other nitro-substituted amino acids and imidazole derivatives:
Histidine: The parent compound, which lacks the nitro group, has different chemical properties and reactivity.
Nitroarginine: Another nitro-substituted amino acid with distinct biological activities.
Nitroimidazole: A class of compounds with similar structural features but different applications and reactivity.
Histidine, 4-nitro- is unique due to its specific substitution pattern and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
41934-74-1 |
|---|---|
Molekularformel |
C6H8N4O4 |
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
2-amino-3-(5-nitro-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N4O4/c7-3(6(11)12)1-4-5(10(13)14)9-2-8-4/h2-3H,1,7H2,(H,8,9)(H,11,12) |
InChI-Schlüssel |
ACSLYMUBHGQOHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)[N+](=O)[O-])CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




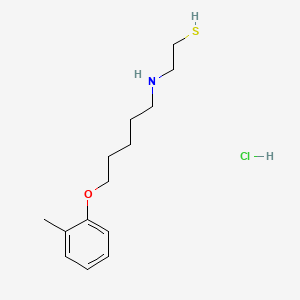
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

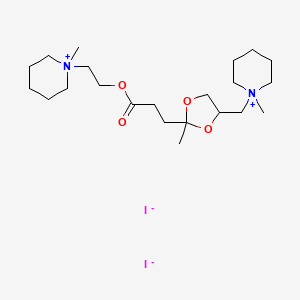
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
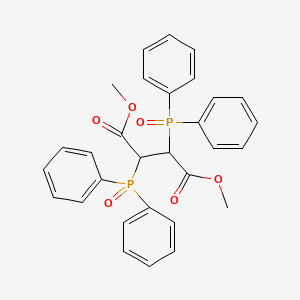
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
